2-Bromo-4-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine
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Overview
Description
2-Bromo-4-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine is a heterocyclic compound that belongs to the pyrazolopyrazine family This compound is characterized by its unique structure, which includes a bromine atom and a methyl group attached to the pyrazolopyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrazole derivatives with bromoacetyl bromide, followed by cyclization in the presence of a base such as sodium hydride. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxides of the compound .
Scientific Research Applications
2-Bromo-4-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism by which 2-Bromo-4-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine exerts its effects involves interactions with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. Detailed studies are required to elucidate the exact molecular mechanisms and targets .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyridin-4-one
- tert-Butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-5 (4H)-carboxylate
Uniqueness
2-Bromo-4-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for diverse research applications .
Properties
Molecular Formula |
C7H8BrN3 |
---|---|
Molecular Weight |
214.06 g/mol |
IUPAC Name |
2-bromo-4-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C7H8BrN3/c1-5-6-4-7(8)10-11(6)3-2-9-5/h4H,2-3H2,1H3 |
InChI Key |
DDNIFJXXFDKVMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NCCN2C1=CC(=N2)Br |
Origin of Product |
United States |
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